3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine
Overview
Description
3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core linked to a propan-1-amine group. This compound is part of a broader class of imidazo[1,5-a]pyridine derivatives, which are known for their unique chemical structure and versatility.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The presence of the imidazo[1,5-a]pyridine moiety may confer strong π-accepting character, influencing its interaction with targets .
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may induce diverse molecular and cellular effects depending on the specific target and biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
Biochemical Analysis
Biochemical Properties
3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound can also bind to specific proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their activation or inhibition. The compound’s binding interactions often involve specific amino acid residues, resulting in conformational changes that affect the biomolecule’s function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its degradation products can also have biological activity. Long-term studies have indicated that this compound can cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus or mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with resident proteins and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine typically involves multi-step procedures. One common method includes the following steps:
Formation of Imidazo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridines and aldehydes.
Functionalization: The imidazo[1,5-a]pyridine core can be further functionalized at the 3-position using various reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position of the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological properties.
Imidazo[1,2-a]pyrazine: Known for its applications in medicinal chemistry and drug development.
Imidazo[1,2-a]pyrimidine: Utilized in the synthesis of bioactive molecules and pharmaceuticals.
Uniqueness
3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine stands out due to its specific substitution pattern and the presence of the propan-1-amine group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-imidazo[1,5-a]pyridin-3-ylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-6-3-5-10-12-8-9-4-1-2-7-13(9)10/h1-2,4,7-8H,3,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSRFWXCHGIPJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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